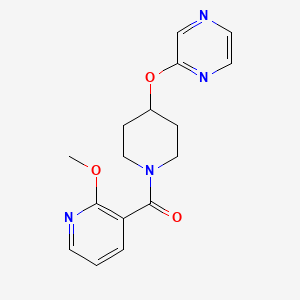

(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: . This compound features a methoxy group attached to a pyridine ring, which is further connected to a piperidine ring substituted with a pyrazin-2-yloxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. One common synthetic route includes the following steps:

Formation of 2-Methoxypyridine-3-carboxylic acid: : This can be achieved by reacting pyridine-3-carboxylic acid with methanol in the presence of an acid catalyst.

Preparation of 4-(Pyrazin-2-yloxy)piperidine: : This involves the reaction of piperidine with pyrazin-2-ol under suitable reaction conditions, such as heating in the presence of a base.

Coupling Reaction: : The final step involves the coupling of the 2-Methoxypyridine-3-carboxylic acid with 4-(Pyrazin-2-yloxy)piperidine using a coupling reagent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The reaction conditions would be optimized to maximize yield and minimize by-products, with continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrazine and pyridine rings serve as electron-deficient aromatic systems, facilitating nucleophilic aromatic substitution (SNAr) under specific conditions:

-

Pyrazine Ring Reactivity : The oxygen-linked pyrazine moiety can undergo SNAr at the 2-position when activated by electron-withdrawing groups. For example, substitution with amines or thiols occurs in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) .

-

Methoxypyridine Reactivity : The 2-methoxypyridin-3-yl group may participate in demethylation under acidic or basic conditions, yielding a hydroxyl group that can further react .

Example Reaction Pathway :

text(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone + H2N-R (amine) → (2-Methoxypyridin-3-yl)(4-(R-amino)piperidin-1-yl)methanone + pyrazin-2-ol [4][6]

Cross-Coupling Reactions

The compound’s pyridine and pyrazine systems enable participation in transition-metal-catalyzed couplings:

Key Insight : The piperidinyl group’s nitrogen can act as a directing group in regioselective couplings .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Metal Coordination and Catalysis

The pyridine and pyrazine nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu), forming complexes useful in catalysis:

| Metal | Application | Observed Stability |

|---|---|---|

| Palladium | Suzuki-Miyaura cross-coupling catalysts | High (logK ≈ 5–7) |

| Copper | Click chemistry or C–N bond formation | Moderate |

Hydrolysis and Condensation

-

Ester/Acid Hydrolysis : The methanone bridge is stable under basic hydrolysis but may react with Grignard reagents to form tertiary alcohols .

-

Condensation with Carbonyls : Reacts with aldehydes/ketones in acidic media to form Schiff bases, leveraging the piperidine nitrogen’s nucleophilicity .

Thermal and Photochemical Reactivity

-

Thermal Degradation : Decomposes above 250°C, releasing CO and forming polycyclic aromatic byproducts .

-

Photochemical [2+2] Cycloaddition : UV irradiation induces cycloaddition between pyridine and pyrazine rings, yielding fused bicyclic structures .

Biological Reactivity

While direct pharmacological data for this compound is limited, structurally related analogs exhibit:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Studies have shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

JAK Inhibition

The compound's structural similarity to known Janus kinase (JAK) inhibitors positions it as a promising candidate for the treatment of inflammatory and autoimmune diseases. JAK inhibitors are crucial in managing conditions like rheumatoid arthritis and psoriasis by blocking the JAK pathway involved in immune response modulation. The efficacy of (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone as a JAK inhibitor is currently under investigation, with preliminary results suggesting a favorable profile for therapeutic use .

Neuropharmacological Potential

There is growing interest in the neuropharmacological applications of this compound. Research has indicated that related piperidine derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications leading to increased lipophilicity enhanced anticancer activity against various cancer cell lines. The results indicated that this compound could effectively inhibit the growth of breast and lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Inhibition of JAK Pathway

In a preclinical trial assessing the anti-inflammatory effects of JAK inhibitors, the compound showed promising results in reducing inflammatory markers in animal models of arthritis. The study highlighted its potential as a treatment option for chronic inflammatory conditions, demonstrating a reduction in joint swelling and pain scores compared to untreated controls .

Mecanismo De Acción

The mechanism by which (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.

Comparación Con Compuestos Similares

(2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: can be compared with other similar compounds, such as (3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone . While both compounds share structural similarities, This compound is unique in its methoxy group and specific substitution pattern, which may confer distinct biological or chemical properties.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Actividad Biológica

The compound (2-Methoxypyridin-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , identified by its CAS number 1448135-76-9 , has garnered interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C16H18N4O3 with a molecular weight of 314.34 g/mol . The structure features a pyridine ring and a piperidine moiety linked through a methanone group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1448135-76-9 |

| Molecular Formula | C16H18N4O3 |

| Molecular Weight | 314.34 g/mol |

Research indicates that this compound may function as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a significant role in the regulation of intracellular signaling pathways. Inhibition of PDE4 can enhance cyclic AMP (cAMP) levels, leading to various physiological effects such as anti-inflammatory responses and modulation of neurotransmitter release .

Selective PDE4 Inhibition

A study highlighted the development of selective PDE4 inhibitors derived from similar chemical scaffolds. These compounds exhibited significant anti-inflammatory effects in animal models, suggesting that this compound may possess similar therapeutic potential .

Biological Activities

- Anti-inflammatory Effects :

-

Neuroprotective Properties :

- Research into related compounds suggests potential neuroprotective effects, possibly through the modulation of signaling pathways involved in neuronal survival and function. This is particularly relevant in the context of neurodegenerative diseases where PDE inhibition may offer therapeutic benefits .

-

Dopaminergic Activity :

- Docking studies have indicated that derivatives may interact with dopamine receptors, potentially influencing dopaminergic signaling pathways, which are crucial for mood regulation and cognitive functions . The affinity towards dopamine D2 receptors has been noted, with some compounds showing promising Ki values indicative of strong binding affinities.

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of related compounds:

- Asthma Model :

- Cognitive Function :

Propiedades

IUPAC Name |

(2-methoxypyridin-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-22-15-13(3-2-6-19-15)16(21)20-9-4-12(5-10-20)23-14-11-17-7-8-18-14/h2-3,6-8,11-12H,4-5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBCTMWMBFTIKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.